1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two carbonyl groups (C=O) and a benzopyran ring system. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- can be achieved through several synthetic routes. One common method involves the condensation of 1,3-butanedione with a benzopyran derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: A similar diketone with a phenyl group instead of the benzopyran ring.
1-(2-Thienyl)-1,3-butanedione: Another diketone with a thienyl group.
Uniqueness
1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- is unique due to the presence of the benzopyran ring and the ethoxyethoxy substituent. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61110-76-7 |
---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
1-[5-(2-ethoxyethoxy)-4-oxochromen-2-yl]butane-1,3-dione |
InChI |
InChI=1S/C17H18O6/c1-3-21-7-8-22-14-5-4-6-15-17(14)13(20)10-16(23-15)12(19)9-11(2)18/h4-6,10H,3,7-9H2,1-2H3 |
InChI Key |
UIWZTORRWWSOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.